N-cyclopropyl-2-methoxybenzamide
Description
Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research
Benzamide derivatives are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai This structural motif is a cornerstone in medicinal chemistry and has been extensively studied for its wide range of pharmacological activities. ontosight.aiwalshmedicalmedia.com The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling the fine-tuning of a molecule's properties to interact with specific biological targets. mdpi.com
In the realm of drug discovery, benzamides are recognized for their potential as therapeutic agents, with research exploring their applications as anti-inflammatory, anticancer, and antimicrobial agents. walshmedicalmedia.comontosight.ai They are integral to the development of molecules that can inhibit specific enzymes or proteins involved in disease pathways. ontosight.ai Beyond pharmaceuticals, benzamide derivatives also find applications in agrochemicals, being used in the development of herbicides, insecticides, and fungicides. ontosight.ai Furthermore, their unique properties are harnessed in materials science for the synthesis of polymers and other advanced materials. lookchem.comresearchgate.net The amide bond within benzamides is a crucial feature, as it is involved in numerous biological processes and is a common feature in many active pharmaceutical ingredients. mdpi.comresearchgate.net
Significance of Cyclopropyl (B3062369) and Methoxy (B1213986) Moieties in Chemical Scaffolds
The inclusion of cyclopropyl and methoxy groups in a chemical structure can significantly influence its properties and biological activity. unl.ptontosight.ai
The cyclopropyl group , the smallest cycloalkyl group, is a popular feature in medicinal chemistry due to its unique steric, electronic, and conformational properties. unl.pt Its rigid structure can help to lock a molecule into a specific, biologically active conformation, which can lead to enhanced potency. unl.ptiris-biotech.de A key advantage of the cyclopropyl moiety is its contribution to increased metabolic stability. iris-biotech.deacs.org For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can improve the molecule's metabolic profile. iris-biotech.de The cyclopropyl ring can also influence a drug's lipophilicity, permeability, and binding affinity to target receptors. iris-biotech.deacs.org
The methoxy group is another crucial substituent in drug design, present in over 230 approved drugs. consensus.appnih.gov It can significantly impact a compound's biological activity by influencing its physicochemical properties, such as lipophilicity and solubility, and by participating in ligand-target binding. ontosight.ainih.gov The oxygen atom of the methoxy group is electronegative and can act as a hydrogen bond acceptor, while the methyl group has a partial positive charge. tandfonline.com This dual electronic nature allows for versatile interactions with biological targets. tandfonline.com When attached to an aromatic system, the methoxy group can make the ring more electron-rich. tandfonline.com The strategic placement of methoxy groups can optimize a compound's pharmacokinetic properties, making it a more viable candidate for further development. ontosight.ai
Overview of Academic Research Trajectories for N-cyclopropyl-2-methoxybenzamide
Academic research on this compound and its closely related analogs has primarily focused on its synthesis and its potential as a biologically active agent. One notable area of investigation has been in the context of dopamine (B1211576) receptor antagonists. For example, a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, which share structural similarities with this compound, were synthesized and evaluated for their binding affinity to dopamine D2, D3, and D4 receptors. nih.gov In this series, the cyclopropylcarbonyl group was found to provide adequate bulkiness for affinity and selectivity for D3 and D4 receptors over D2 receptors. nih.gov
A specific compound from this research, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide, demonstrated high affinity for D3 and D4 receptors. nih.gov This highlights the potential of the this compound scaffold in the development of agents targeting these receptors. nih.gov
Furthermore, a patent has been filed for a synthesis method of a related compound, N-cyclopropyl-[[(2-methoxybenzoyl)amino]sulfonyl]benzamide, starting from 4-carboxybenzenesulfonamide. google.com This indicates commercial interest in the synthetic accessibility of such compounds, likely for further investigation into their potential applications.
While direct and extensive research on this compound itself is somewhat limited in publicly available literature, the existing studies on its analogs provide a clear trajectory for future research. These studies suggest that this compound could be a valuable building block or lead compound in the design of new therapeutic agents, particularly in the area of neuroscience. Further research is warranted to fully explore its biological activities and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-9(10)11(13)12-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLVTIFFJXHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of N Cyclopropyl 2 Methoxybenzamide
Established Synthetic Pathways for N-cyclopropyl-2-methoxybenzamide
The construction of the amide bond in this compound can be achieved through several established synthetic methodologies. The most common approaches include conventional amidation reactions, organometallic coupling, and reductive amination protocols.
Conventional Amidation Reactions
Conventional amidation remains one of the most direct and widely employed methods for the synthesis of this compound. This approach involves the coupling of a 2-methoxybenzoic acid derivative with cyclopropylamine (B47189). To facilitate this reaction, the carboxylic acid is typically activated to enhance its electrophilicity.
A common strategy is the conversion of 2-methoxybenzoic acid to its corresponding acyl chloride, usually by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-methoxybenzoyl chloride is then reacted with cyclopropylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, peptide coupling reagents can be utilized to promote the amidation directly from the carboxylic acid, avoiding the need for the acyl chloride intermediate. A variety of coupling agents are available, with a notable example being the use of 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). This method was successfully employed in the synthesis of the structurally related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, affording a high yield of the final product researchgate.net.
| Starting Materials | Reagents | Reaction Conditions | Key Advantages |
|---|---|---|---|
| 2-methoxybenzoic acid and cyclopropylamine | 1. SOCl₂ or (COCl)₂ 2. Base (e.g., triethylamine) | Two-step process, often performed at low to ambient temperatures. | Readily available and cost-effective reagents. |
| 2-methoxybenzoic acid and cyclopropylamine | Coupling agent (e.g., HATU, DCC, EDC) and a non-nucleophilic base (e.g., DIPEA) | One-pot reaction, typically carried out at room temperature. | High yields and mild reaction conditions. |
Organometallic Coupling Approaches
Organometallic cross-coupling reactions provide a powerful alternative for the formation of the C-N bond in this compound. Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a particularly relevant approach. This method allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.
In the context of synthesizing this compound, this would involve the reaction of a 2-methoxyphenyl halide (e.g., 2-bromoanisole (B166433) or 2-chloroanisole) with cyclopropylamine. The reaction is catalyzed by a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a phosphine (B1218219) ligand, for instance, (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). A strong base, such as sodium tert-butoxide (NaOtBu), is also required to facilitate the catalytic cycle. This methodology has been successfully applied to the synthesis of a variety of N-arylcyclopropylamines with good to excellent yields researchgate.net.
| Aryl Precursor | Amine | Catalyst System | Base | Solvent |
|---|---|---|---|---|
| 2-bromoanisole | Cyclopropylamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |
| 2-chloroanisole | Cyclopropylamine | Pd(OAc)₂ / Phosphine ligand | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene |
Reductive Amination Protocols
Reductive amination offers another synthetic route, which involves the reaction of a carbonyl compound with an amine to form an imine intermediate, followed by reduction to the corresponding amine. To synthesize this compound via this pathway, one could envision a multi-step sequence.
A plausible, albeit less direct, approach would begin with the reductive amination of a suitable benzaldehyde (B42025) derivative with cyclopropylamine to form a secondary amine, which would then be acylated. More directly, the synthesis could potentially be achieved starting from 2-methoxybenzaldehyde (B41997) and cyclopropylamine, though this would not directly yield the benzamide (B126).
A more relevant application of reductive amination in this context is in the synthesis of the cyclopropylamine precursor itself. For instance, cyclopropanecarboxaldehyde (B31225) can undergo reductive amination with ammonia (B1221849) or a primary amine, using a reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation, to produce cyclopropylamine hyphadiscovery.com.
While not a direct method for the final amide assembly, reductive amination is a crucial technology for preparing key intermediates.
Derivatization and Functionalization Strategies of the Benzamide Core
The structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of related compounds. The primary locations for derivatization are the aromatic ring and the cyclopropyl (B3062369) amine moiety.
Substitution at the Aromatic Ring System
The 2-methoxy group on the benzene (B151609) ring is an ortho-, para-directing group for electrophilic aromatic substitution reactions due to its electron-donating nature. This directing effect can be exploited to introduce a variety of substituents onto the aromatic core.
Common electrophilic aromatic substitution reactions that could be applied to this compound include:
Halogenation: Introduction of bromine or chlorine atoms at the positions ortho and para to the methoxy (B1213986) group can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group, likely at the para position due to steric hindrance from the amide group at the ortho position.
Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, could introduce acyl or alkyl groups onto the aromatic ring, again favoring the para position.
The specific conditions for these reactions would need to be carefully optimized to avoid side reactions involving the amide functionality.
Modifications of the Cyclopropyl Amine Moiety
The cyclopropyl group attached to the amide nitrogen is generally stable but can undergo specific chemical transformations. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism compared to other alkyl groups, a property often exploited in medicinal chemistry hyphadiscovery.com.
However, under certain conditions, the strained cyclopropane (B1198618) ring can participate in rearrangement reactions. For instance, N-cyclopropylamides have been shown to undergo a ring-opening rearrangement in the presence of a Lewis acid like aluminum chloride (AlCl₃) to furnish N-(2-chloropropyl)amides or 5-methyl-2-oxazolines rsc.org. This transformation provides a pathway to significantly alter the chemical scaffold.
Alterations at the Methoxy Group
The methoxy group of this compound is a key site for synthetic modification, allowing for the introduction of a hydroxyl group to potentially modulate biological activity. This transformation, known as O-demethylation, can be achieved through various reagents.
Commonly employed methods for the O-demethylation of aryl methyl ethers, which can be applied to this compound, include the use of strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a boron-phenoxy intermediate that is subsequently hydrolyzed to yield the desired phenol.
Table 1: Reagents for O-Demethylation of Aryl Methoxy Groups
| Reagent | Typical Conditions |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temperature |
| Aluminum chloride (AlCl₃) | Dichloromethane (DCM) or neat, elevated temperatures |
| Hydrobromic acid (HBr) | Acetic acid or neat, reflux |
| Ethanethiol (EtSH) / Sodium hydroxide (B78521) (NaOH) | N,N-Dimethylformamide (DMF), elevated temperatures |
Novel Synthetic Methodologies and Catalytic Approaches
Recent advances in organic synthesis have led to the development of novel methods for the construction and functionalization of benzamide derivatives, with a strong emphasis on transition metal catalysis.
Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex heterocyclic structures from simple benzamide precursors. nih.govnih.gov While specific examples involving this compound are not extensively documented, the general reactivity of N-substituted benzamides in rhodium-catalyzed annulation reactions provides a framework for potential transformations.
In these reactions, a rhodium(III) catalyst, such as [RhCp*Cl₂]₂, facilitates the ortho-C-H activation of the benzamide ring, directed by the amide group. nih.gov This generates a rhodacycle intermediate which can then undergo annulation with a variety of coupling partners, including alkynes and alkenes, to construct fused ring systems. nih.govnih.gov For instance, the reaction of an N-methoxybenzamide with an alkyne in the presence of a rhodium(III) catalyst and a copper(II) oxidant can lead to the formation of isoquinolone derivatives. nih.govnih.gov The N-cyclopropyl group in the target molecule would be expected to be compatible with these reaction conditions.
The stereoselective synthesis of chiral cyclopropane-containing molecules is an area of intense research. While the stereoselective synthesis of this compound itself is not detailed in the literature, general strategies for the asymmetric synthesis of chiral cyclopropylamines and amides can be considered.
One approach involves the use of chiral catalysts in cyclopropanation reactions. For example, rhodium(II) or copper(I) complexes with chiral ligands can catalyze the reaction of an alkene with a diazo compound to produce chiral cyclopropanes with high enantioselectivity. Another strategy is the asymmetric synthesis of the cyclopropylamine precursor, which can then be coupled with 2-methoxybenzoic acid. Furthermore, tandem reactions involving asymmetric alkyl addition to α,β-unsaturated aldehydes followed by diastereoselective cyclopropanation can yield enantiomerically enriched cyclopropyl alcohols, which can be further elaborated to the desired amide. nih.gov
Table 2: General Approaches to Stereoselective Cyclopropane Synthesis
| Method | Catalyst/Reagent | Description |
| Asymmetric Cyclopropanation | Chiral Rh(II) or Cu(I) complexes | Catalytic asymmetric transfer of a carbene to an alkene. |
| Chiral Amine Synthesis | Asymmetric synthesis of cyclopropylamine | Followed by standard amide coupling. |
| Tandem Asymmetric Addition/Cyclopropanation | Chiral ligand/metal catalyst | Generates chiral allylic alcohols which direct diastereoselective cyclopropanation. nih.gov |
Reaction Mechanism Elucidation in this compound Synthesis
The mechanism of rhodium-catalyzed C-H activation and annulation reactions involving benzamides has been the subject of detailed investigation. nih.govrsc.orgrsc.org For a hypothetical rhodium-catalyzed annulation of this compound, the catalytic cycle is proposed to initiate with the coordination of the amide to the rhodium(III) center. nih.gov This is followed by a concerted metalation-deprotonation step to form a five-membered rhodacycle intermediate, where the rhodium is bonded to the ortho-carbon of the benzoyl group and the nitrogen of the amide. nih.gov
This rhodacycle can then coordinate to a coupling partner, such as an alkyne. Migratory insertion of the alkyne into the rhodium-carbon bond forms a seven-membered rhodacycle. nih.gov Subsequent reductive elimination releases the annulated product and regenerates a rhodium(I) species, which is then re-oxidized to the active rhodium(III) catalyst by an external oxidant, such as Cu(OAc)₂. nih.govnih.gov The specific directing group on the amide nitrogen can influence the efficiency and regioselectivity of the C-H activation step.
Advanced Structural Characterization and Spectroscopic Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-cyclopropyl-2-methoxybenzamide in solution. Through the application of one- and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the atomic connectivity and substitution patterns of the molecule.
The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their chemical shifts, and their scalar couplings. The aromatic region of the spectrum is expected to exhibit four distinct signals corresponding to the protons on the disubstituted benzene (B151609) ring. The methoxy (B1213986) group will present as a sharp singlet, while the cyclopropyl (B3062369) group will show characteristic multiplets for its methine and methylene (B1212753) protons. The amide proton will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.85-7.75 | dd | J = 7.8, 1.8 |
| H-4 | 7.50-7.40 | ddd | J = 8.4, 7.5, 1.8 |
| H-5 | 7.10-7.00 | td | J = 7.5, 1.0 |
| H-6 | 7.00-6.90 | dd | J = 8.4, 1.0 |
| OCH₃ | 3.90-3.80 | s | - |
| N-H | 8.30-8.20 | br s | - |
| Cyclopropyl-CH | 2.90-2.80 | m | - |
| Cyclopropyl-CH₂ | 0.90-0.80 | m | - |
Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum is expected to show eleven distinct signals, corresponding to each unique carbon atom in this compound. The carbonyl carbon of the amide will appear at the most downfield region of the spectrum. The aromatic carbons will have chemical shifts determined by the electronic effects of the methoxy and amide substituents. The methoxy carbon will resonate at a characteristic upfield position, and the cyclopropyl carbons will appear at even further upfield shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165.0-164.0 |
| C-1 | 128.0-127.0 |
| C-2 | 157.0-156.0 |
| C-3 | 132.0-131.0 |
| C-4 | 124.0-123.0 |
| C-5 | 121.0-120.0 |
| C-6 | 112.0-111.0 |
| OCH₃ | 56.0-55.0 |
| Cyclopropyl-CH | 24.0-23.0 |
Note: Predicted values are based on analogous compounds and established substituent effects. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are pivotal in the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton scalar couplings. youtube.comsdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons (H-3 with H-4, H-4 with H-5, and H-5 with H-6), as well as between the methine and methylene protons of the cyclopropyl group. A correlation between the N-H proton and the cyclopropyl methine proton would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu The HSQC spectrum would allow for the direct assignment of the carbon signals for the aromatic CH groups, the methoxy group, and the cyclopropyl CH and CH₂ groups based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu HMBC is crucial for establishing the connectivity between different fragments of the molecule. Key expected correlations for this compound would include:
The N-H proton to the carbonyl carbon (C=O) and the cyclopropyl methine carbon.
The methoxy protons (OCH₃) to the aromatic carbon C-2.
The aromatic proton H-6 to the carbonyl carbon (C=O).
The cyclopropyl methine proton to the carbonyl carbon (C=O).
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound.
The FTIR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, the C-O stretching of the methoxy group, and the aromatic C-H and C=C stretching vibrations. The cyclopropyl group will also exhibit characteristic C-H stretching frequencies.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3350-3250 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C-H Stretch (Cyclopropyl) | 3080-3000 |
| C-H Stretch (Methoxy) | 2950-2850 |
| C=O Stretch (Amide I) | 1680-1640 |
| N-H Bend (Amide II) | 1570-1515 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-O Stretch (Aryl Ether) | 1260-1230 |
Note: Predicted values are based on typical ranges for these functional groups.
FT-Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic ring and the cyclopropyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characterized by the cleavage of the amide bond and other characteristic fragmentations of the benzamide (B126) and cyclopropyl moieties.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula of C₁₁H₁₃NO₂.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-cyclopropyl-3-hydroxy-4-methoxybenzamide |
| Benzene |
| Methoxybenzene |
| Benzamide |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal evidence of molecular conformation, stereochemistry, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmaceutical compounds.
Single-Crystal X-ray Diffraction Studies
The foundational technique for determining the absolute structure of a molecule is single-crystal X-ray diffraction. This method involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the molecule and, from that, deduce the precise location of each atom.
For a hypothetical single-crystal study of this compound, the resulting data would provide key structural parameters. These would be presented in a crystallographic information file (CIF) and typically include the data shown in the following table.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules in the unit cell. |
| Bond Lengths | The distances between bonded atoms, providing insight into bond order and strain. |
| Bond Angles | The angles formed by three connected atoms, defining the local geometry. |
| Torsion Angles | These describe the rotation around a chemical bond and are critical for determining the overall conformation of the molecule. |
| Hydrogen Bonding | The presence and geometry of any intermolecular or intramolecular hydrogen bonds, which significantly influence crystal packing and properties. |
| π-π Stacking | Details of any stacking interactions between aromatic rings, which can also play a role in the stability of the crystal structure. |
While no experimental data is currently available for this compound, a study on the related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net Such information is invaluable for understanding how subtle changes in the molecular structure can influence the solid-state packing.
Co-crystal and Ligand-Protein Complex Crystallography (where applicable)
Beyond the structure of the pure compound, X-ray crystallography is instrumental in understanding how a molecule interacts with other molecules. This is particularly relevant in pharmaceutical sciences for studying drug-target interactions.
Co-crystal Crystallography:
Co-crystallization involves crystallizing the target molecule with a second, different molecule (a co-former) in a specific stoichiometric ratio. X-ray diffraction analysis of the resulting co-crystal can reveal non-covalent interactions, such as hydrogen bonding and halogen bonding, between the two components. This technique is often employed to improve the physicochemical properties of a drug substance, such as solubility and stability.
Should co-crystal studies of this compound be undertaken, the crystallographic data would detail the specific interactions between it and the chosen co-former, providing a roadmap for designing novel solid forms with tailored properties.
Ligand-Protein Complex Crystallography:
To understand the mechanism of action of a bioactive molecule, it is essential to determine its structure when bound to its biological target, typically a protein. This is achieved by co-crystallizing the ligand with the protein or by soaking a crystal of the protein in a solution containing the ligand.
The resulting crystal structure of the ligand-protein complex provides a detailed, atomic-level view of the binding site. This information is critical for structure-based drug design, as it reveals the key interactions responsible for binding affinity and selectivity. The data obtained from such an experiment would be deposited in a public database like the Protein Data Bank (PDB) and would include the parameters outlined in the table below.
| Parameter | Description |
| PDB ID | A unique four-character identifier for the structure in the Protein Data Bank. |
| Resolution | A measure of the level of detail in the electron density map, with lower values indicating higher resolution. |
| R-factor and R-free | Statistical measures of the agreement between the crystallographic model and the experimental diffraction data. |
| Binding Site Residues | The specific amino acid residues of the protein that are in close contact with the ligand. |
| Ligand Conformation | The three-dimensional shape of the ligand when it is bound to the protein, which may differ from its conformation in the unbound state. |
| Intermolecular Interactions | A detailed description of all non-covalent interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This is crucial for understanding the binding affinity. |
| Water-Mediated Interactions | The role of any water molecules in mediating the interaction between the ligand and the protein. |
At present, there are no publicly available crystal structures of this compound in complex with a protein target. The availability of such data in the future would significantly advance the understanding of its pharmacological activity and provide a solid foundation for the rational design of new and improved therapeutic agents.
Computational and Theoretical Investigations of N Cyclopropyl 2 Methoxybenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to elucidate various properties of N-cyclopropyl-2-methoxybenzamide.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G++(d,p), are performed to find the minimum energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.
Conformational analysis explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The cyclopropyl (B3062369) and methoxy (B1213986) groups introduce rotational flexibility. By systematically rotating these groups and performing geometry optimization at each step, a potential energy surface can be mapped out, identifying the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule might interact with biological targets, as its shape plays a significant role in binding.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily polarized. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich parts of the molecule, such as the methoxy group and the amide nitrogen, while the LUMO may be concentrated on the aromatic ring or the carbonyl group.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a better electron donor. irjweb.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. A lower value signifies a better electron acceptor. irjweb.com |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. A smaller gap suggests higher reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.dechemrxiv.org It is calculated by determining the electrostatic potential at various points on the electron density surface. wolfram.com The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red areas represent regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow regions represent intermediate electrostatic potentials. uni-muenchen.dewalisongo.ac.id
For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy group, highlighting these as sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the amide group would likely exhibit a positive potential, indicating its role as a hydrogen bond donor. This information is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. walisongo.ac.id
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures, such as one-center lone pairs and two-center bonds. uni-muenchen.denumberanalytics.comq-chem.com This method transforms the complex, delocalized molecular orbitals into a more intuitive chemical representation. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand the binding mechanisms of potential drug candidates and to estimate their binding affinity. ajchem-a.com
Prediction of Binding Modes and Affinities
In the context of this compound, molecular docking simulations can be used to predict how it might bind to a specific biological target, such as an enzyme or a receptor. The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then scoring these poses based on a scoring function that estimates the binding free energy.
The predicted binding mode reveals the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For this compound, the amide group can act as both a hydrogen bond donor and acceptor, the methoxy group can accept a hydrogen bond, and the cyclopropyl and phenyl rings can engage in hydrophobic interactions.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The molecular interactions of this compound and its analogs with their biological targets are a crucial determinant of their activity. Both hydrogen bonding and hydrophobic interactions play significant roles in the formation of stable ligand-receptor complexes. The amide moiety is a key player in forming hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.
The cyclopropyl group is a significant contributor to the compound's interaction profile. This moiety is known to engage in favorable hydrophobic interactions within the binding pockets of target proteins. For instance, in studies of related kinase inhibitors, the cyclopropyl group often occupies a hydrophobic pocket, enhancing binding affinity. The 2-methoxy group on the benzamide (B126) ring can also influence interactions, potentially forming hydrogen bonds or participating in hydrophobic contacts, depending on the specific environment of the binding site.
Virtual Screening Approaches for Derivative Prioritization
Virtual screening (VS) has become an indispensable tool in the discovery and optimization of bioactive compounds, including derivatives of this compound. This computational technique allows for the rapid assessment of large libraries of virtual compounds to prioritize a smaller, more promising set for chemical synthesis and biological testing. VS campaigns are often initiated based on the structure of a known active compound or a target's binding site.
For example, starting from a known inhibitor, a VS workflow can be employed to identify new molecular scaffolds that fit the target's active site. nih.gov This process led to the discovery of new classes of non-zinc-binding MMP-2 inhibitors based on a benzimidazole (B57391) scaffold, which shares structural similarities with benzamides. nih.gov The screening process typically involves docking these virtual compounds into the protein's binding site and scoring them based on their predicted binding affinity and interaction geometry.
Structure-activity relationship (SAR) data from initial hits, such as this compound analogs, can guide the design of focused libraries for virtual screening. acs.org By identifying key pharmacophoric features—such as the cyclopropyl amide and the substituted phenyl ring—researchers can create virtual derivatives with modifications aimed at enhancing potency and selectivity. For instance, if initial studies show that the cyclopropyl moiety fits well into a hydrophobic pocket, virtual screening can be used to explore other small, lipophilic groups for that position. This approach has been successfully used to optimize DPP-IV inhibitors, where molecules were first filtered based on drug-likeness rules and then prioritized through molecular docking, leading to the identification of potent candidates. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide powerful insights into the time-dependent behavior of molecular systems, revealing the dynamic nature of ligand-protein interactions that static models like docking cannot capture. nih.gov These simulations are used to assess the stability of the this compound-protein complex and to analyze conformational changes in both the ligand and its target.
Ligand-Protein Complex Stability Assessment
A key application of MD simulations is to evaluate the stability of a ligand within its binding site over time. researchgate.net This is often quantified by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in its initial pose without significant drifting.
In simulations of various ligand-protein complexes, stable RMSD values around 2-3 Å are often considered indicative of a stable binding interaction. mdpi.com Conversely, large fluctuations in RMSD suggest an unstable interaction, where the ligand may be adopting multiple binding modes or potentially dissociating from the pocket. mdpi.com Another metric, the binding free energy, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provides a quantitative estimate of binding affinity. Lower binding free energy values (more negative) correlate with higher binding affinity and a more stable complex. mdpi.com For example, studies on benzamide derivatives targeting matrix metalloproteinases (MMPs) have used 200-ns MD simulations to confirm the stability of the docked poses. researchgate.net
Table 1: Representative MD Simulation Stability Metrics for Ligand-Protein Complexes
| Metric | Typical Value for Stable Complex | Interpretation |
| Protein RMSD | < 3 Å (converged) | Indicates the overall protein structure remains stable upon ligand binding. mdpi.com |
| Ligand RMSD | < 2 Å (relative to protein) | Shows the ligand maintains a consistent binding pose within the active site. mdpi.com |
| ΔG_bind (MM/GBSA) | Negative (e.g., < -50 kcal/mol) | A lower value suggests a stronger, more favorable binding affinity. mdpi.com |
| Hydrogen Bonds | Maintained > 50% of simulation time | Indicates key hydrogen bonding interactions are persistent and contribute to stability. researchgate.net |
This table presents typical values from computational studies for illustrative purposes.
Conformational Changes and Flexibility
MD simulations are also crucial for analyzing the flexibility of the ligand and the protein, as well as any conformational changes that occur upon binding. The root-mean-square fluctuation (RMSF) is calculated for each amino acid residue to identify flexible regions of the protein. High RMSF values in certain loops or domains might indicate conformational changes induced by the ligand.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. tandfonline.com For derivatives of this compound, QSAR models can predict the activity of newly designed analogs, thereby guiding synthetic efforts toward more potent compounds.
The QSAR approach involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as lipophilicity (ClogP), electronic effects (Hammett constants), and steric parameters (Verloop or STERIMOL parameters). tandfonline.com A mathematical equation is then derived to link these descriptors to the observed biological activity (e.g., IC₅₀ values).
In the development of benzamide derivatives as receptor antagonists, QSAR studies have shown that properties like lipophilicity (clogP) and steric factors often play a significant role. tandfonline.comscispace.com For example, a QSAR analysis of phenylpiperidines, which are structurally related to some benzamide-based ligands, revealed that high lipophilicity is crucial for dopamine (B1211576) receptor antagonist activity. tandfonline.com Similarly, studies on SIK inhibitors showed that replacing a simple amide with a cyclopropyl amide retained potency while improving selectivity, a finding that can be quantified and modeled in a QSAR framework. acs.org
Table 2: Common Descriptors Used in QSAR Models for Benzamide Derivatives
| Descriptor Class | Example Descriptors | Property Represented | Potential Impact on Activity |
| Lipophilic | ClogP, LogD | Hydrophobicity/Lipophilicity | Influences membrane permeability and hydrophobic interactions with the target. tandfonline.com |
| Electronic | Hammett constants (σ), Dipole Moment | Electron-donating/withdrawing nature of substituents | Affects hydrogen bonding capacity and electrostatic interactions. |
| Steric | Molar Refractivity (MR), Verloop parameters (L, B1) | Size and shape of substituents | Determines the steric fit within the binding pocket. tandfonline.com |
| Topological | Connectivity Indices, Wiener Index | Molecular branching and shape | Encodes information about the overall molecular architecture. |
The predictive power of a QSAR model is assessed through rigorous validation techniques, including cross-validation (q²) and prediction on an external test set. A robust and validated QSAR model serves as a powerful predictive tool for prioritizing the synthesis of novel this compound derivatives with potentially improved biological profiles.
Theoretical Studies of Reaction Mechanisms
Theoretical studies, primarily using Density Functional Theory (DFT), are employed to elucidate the detailed mechanisms of chemical reactions. Such investigations provide insights into transition states, reaction intermediates, and the energetic landscape of a reaction pathway, which can be used to understand selectivity and optimize reaction conditions.
For N-methoxybenzamides, a class to which this compound belongs, theoretical studies have been conducted to understand their behavior in various transformations. For instance, the mechanism of an iron-catalyzed N-S coupling reaction between N-methoxy arylamides and sulfoxides has been proposed based on experimental results and literature precedents. acs.org
A plausible mechanism for such a reaction involves the following key steps:
Coordination: The N-methoxy amide coordinates to the iron(III) catalyst.
Deprotonation: A base assists in the deprotonation of the N-H bond, forming an initial iron-amide complex (Intermediate A).
Nitrenoid Formation: This complex rapidly transforms into a highly reactive Fe-nitrenoid species (Intermediate B).
Nucleophilic Attack: The nitrenoid is then intercepted by a nucleophile, such as a sulfoxide, leading to the formation of a new N-S bond (Intermediate C).
Product Formation: Subsequent steps lead to the final product and regeneration of the catalyst. acs.org
DFT calculations can model the energies of the intermediates and transition states in such a cycle, helping to confirm the most likely pathway and explain observed regioselectivity or chemoselectivity in related reactions. researchgate.netresearchgate.net These theoretical investigations are invaluable for moving beyond simple empirical observation to a deeper, mechanism-based understanding of the chemical reactivity of this compound and its precursors.
Structure Activity Relationship Sar Studies of N Cyclopropyl 2 Methoxybenzamide Derivatives
Impact of Substituent Variation on Biological Activity
The biological activity of N-cyclopropyl-2-methoxybenzamide derivatives can be significantly influenced by the nature and position of substituents on the molecule. While comprehensive SAR studies on a wide range of this compound analogs are not extensively documented in publicly available literature, valuable insights can be drawn from studies on related benzamide (B126) structures.
In a study on benzamide derivatives as inhibitors of Mycobacterium tuberculosis QcrB, an N-cyclopropyl benzamide analog was reported to have an antitubercular activity (IC90) of 4 μM and a cytotoxicity (HepG2 CC50) of over 8 μM acs.org. This provides a benchmark for the biological activity of the N-cyclopropylamide moiety in this context. The study also highlighted that electron-rich, smaller substitutions at the C-5 position of the benzamide core are generally more active acs.org.
General trends observed in broader benzamide series, such as those targeting histone deacetylases (HDACs) or acting as antimicrobial agents, indicate that modifications to the benzamide core and the N-substituent can lead to significant changes in activity. For instance, in a series of 2-aminobenzamide-type HDAC inhibitors, the introduction of a sulfur-containing bicyclic arylmethyl moiety was explored to enhance cellular uptake.
The arrangement of substituents on the benzoyl ring of this compound is a critical determinant of its interaction with biological targets. The position of the methoxy (B1213986) group, in particular, can alter the molecule's conformation, electronic distribution, and hydrogen bonding capacity.
While direct comparative studies of the positional isomers of this compound are scarce, the crystal structure of a related positional isomer, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, has been reported researchgate.net. The distinct spatial arrangement of the hydroxyl and methoxy groups in this isomer compared to the 2-methoxy analog would undoubtedly lead to different interactions with a biological target.
In a study of N-arylpiperazines with antimycobacterial activity, it was observed that 3-alkoxy derivatives were more active against M. kansasii than their 2- or 4-alkoxy positional isomers mdpi.com. This underscores the significant impact that the position of an alkoxy group can have on biological activity within a related class of compounds. Similarly, for 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, moving a substituent on an aniline (B41778) ring from the meta to the para position resulted in a significant increase in activity mdpi.com. These examples highlight the principle that positional isomerism is a key factor to consider in the SAR of this compound derivatives.
Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, or metabolic properties of a lead compound by substituting one atom or group with another that has similar physical or chemical properties. For this compound, potential bioisosteric replacements could be considered for the methoxy group, the cyclopropyl (B3062369) moiety, or the amide linker.
The cyclopropyl group itself is often used as a bioisostere for an alkene or as a rigid linker in drug design scientificupdate.com. Its enhanced p-character and conformational rigidity can be advantageous for binding to a target. In the context of this compound, replacing the cyclopropyl group with other small, rigid cycloalkyl groups or flexible alkyl chains would likely have a significant impact on activity.
The methoxy group could be replaced by other small, polar groups such as a fluorine atom or a hydroxyl group. The replacement of a methoxy group with fluorine is a common bioisosteric switch in medicinal chemistry, often aimed at blocking metabolic oxidation while maintaining or altering electronic properties chemrxiv.org. However, such a change can have variable effects on lipophilicity chemrxiv.org. A study on adamantanyl benzamide P2X7 receptor antagonists found that heteroaromatic bioisosteres for the benzamide ring led to improved physicochemical properties but reduced antagonism scispace.com.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Methoxy (-OCH3) | Hydroxyl (-OH), Fluoro (-F), Amino (-NH2) | Modify hydrogen bonding potential, block metabolism, alter electronics. |
| Cyclopropyl | Ethyl, Isopropyl, Cyclobutyl | Modulate size, lipophilicity, and conformational rigidity. |
| Amide (-CONH-) | Reverse Amide (-NHCO-), 1,2,3-Triazole | Alter hydrogen bonding pattern and metabolic stability. |
Stereochemistry can play a pivotal role in the biological activity of chiral molecules. While this compound itself is achiral, derivatives with chiral centers could exhibit stereoselective activity. The introduction of substituents on the cyclopropyl ring or the benzoyl moiety could create stereocenters.
In a different class of compounds, the N-terminal lipid of the antibiotic brevicidine is chiral, and its stereochemistry is important for its activity rsc.org. This illustrates that even for moieties that are not at the core of the pharmacophore, stereochemistry can be a critical determinant of biological function.
Elucidation of Key Pharmacophoric Features
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound derivatives, the key pharmacophoric features would include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.
Based on the general structure of benzamides, the following pharmacophoric features can be proposed for this compound derivatives:
Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group and the oxygen of the methoxy group.
Hydrogen Bond Donor: The N-H of the amide group.
Aromatic/Hydrophobic Region: The phenyl ring.
Hydrophobic/Aliphatic Region: The cyclopropyl group.
A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors identified a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor researchgate.net. Another study on N-benzyl benzamide derivatives as melanogenesis inhibitors also developed a 3D pharmacophore model to understand the ligand-receptor interactions nih.gov. While these models are for different classes of benzamides, they underscore the common pharmacophoric elements that are likely relevant to this compound derivatives.
Relationships between Molecular Descriptors and Biological Response
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with the observed biological response.
For benzamide derivatives, several QSAR studies have been conducted to guide the design of new analogs. For example, a QSAR study on benzylidene hydrazine (B178648) benzamides with anticancer activity against a human lung cancer cell line identified Log S (solubility), rerank score, and MR (molar refractivity) as important descriptors jppres.comunair.ac.id. The resulting QSAR equation was: PIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 ± (1.381) jppres.comunair.ac.id.
Another study on benzamide derivatives as glucokinase activators developed a 3D-QSAR model that showed a strong correlation between the structural features and biological activity, with R² > 0.99 for the training set nih.gov. These studies demonstrate the utility of QSAR in understanding the SAR of benzamides and suggest that a similar approach could be applied to a series of this compound derivatives to predict their activity and guide further optimization.
Comparative SAR Across Different Biological Targets
Benzamide derivatives are a versatile class of compounds that have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. The SAR of these compounds can vary significantly depending on the biological target.
For instance, the SAR of benzamides as HDAC inhibitors often focuses on a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. In contrast, the SAR of benzamides as antitubercular agents targeting QcrB may prioritize different structural features to achieve potent and selective inhibition acs.org.
A study on 2-phenoxybenzamides as antiplasmodial agents revealed that the substitution pattern on the anilino part of the molecule and the nature of the diaryl ether linkage were critical for activity mdpi.com. This is different from the SAR of N-benzyl benzamide melanogenesis inhibitors, where the focus is on the interactions of the N-benzyl and benzamide moieties with the active site of tyrosinase nih.gov.
The table below provides a conceptual comparison of SAR features for benzamide derivatives across different hypothetical biological targets.
| Biological Target | Key SAR Features for Benzamide Derivatives |
| Enzyme A (e.g., Kinase) | - Specific hydrogen bonding interactions with the hinge region.- Hydrophobic interactions in a specific pocket.- A particular conformation of the N-substituent is required. |
| Enzyme B (e.g., Protease) | - A group that can interact with the catalytic machinery.- A scaffold that fits the substrate binding groove.- Substituents that can form interactions with specific subsites. |
| Receptor C (e.g., GPCR) | - A combination of hydrophobic and polar interactions to occupy the binding pocket.- A specific charge distribution for electrostatic interactions.- A rigid conformation to ensure selective binding. |
This comparative analysis highlights that while the benzamide core is a common feature, the specific structural requirements for optimal activity are highly dependent on the topology and chemical nature of the target's binding site. Therefore, the SAR of this compound would need to be independently established for each biological target of interest.
Biochemical and Cellular Mechanistic Studies of N Cyclopropyl 2 Methoxybenzamide
Receptor Binding Affinity and Selectivity Profiling (in vitro, non-human/non-clinical)
In vitro studies on derivatives of N-cyclopropyl-2-methoxybenzamide have revealed specific interactions with several key receptor families implicated in various signaling pathways. The following sections detail the binding affinity and selectivity of these compounds for dopamine (B1211576) receptors, epidermal growth factor receptor (EGFR), other neurotransmitter receptors, and the Smoothened (Smo) receptor.
Research into a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives has shed light on the structure-activity relationships governing their affinity for dopamine D2, D3, and D4 receptors. One notable compound from this series, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), which shares the cyclopropylcarbonylamino-2-methoxybenzamide core structure, has demonstrated significant affinity and selectivity for D3 and D4 receptors. wisdomlib.orgvulcanchem.com
The binding affinities (Ki) for YM-43611 at cloned human and rat dopamine receptor subtypes are summarized below. The data indicates a high affinity for D4 receptors, a moderate affinity for D3 receptors, and a significantly lower affinity for D2 receptors, highlighting its selectivity profile. mdpi.com Specifically, for human receptors, YM-43611 showed approximately 4-fold selectivity for D3 over D2 receptors and about 20-fold selectivity for D4 over D2 receptors. mdpi.com For rat receptors, the selectivity was even more pronounced, with a 4.6-fold preference for D3 over D2 and an 89-fold preference for D4 over D2. mdpi.com
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of YM-43611
| Receptor Subtype | Human Ki (nM) | Rat Ki (nM) |
|---|---|---|
| D2 | 42.9 | 165 |
| D3 | 11.2 | 35.5 |
| D4 | 2.10 | 1.85 |
Data sourced from in vitro studies on cloned dopamine receptors. mdpi.com
These studies suggest that the cyclopropylcarbonyl group plays a crucial role in conferring this selectivity, as it likely possesses the appropriate bulkiness to fit within the binding pockets of D3 and D4 receptors more favorably than the D2 receptor. wisdomlib.org The structural differences between these receptor subtypes, particularly in the transmembrane regions that form the ligand-binding site, are thought to account for this differential affinity. brieflands.com
While direct in vitro studies on the inhibitory activity of this compound against the Epidermal Growth Factor Receptor (EGFR) are not extensively documented in the available literature, research on related cyclopropyl (B3062369) amine derivatives suggests a potential for interaction with the EGFR family. wisdomlib.org EGFR is a transmembrane tyrosine kinase receptor that, upon activation, triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival. isnff-jfb.comaginganddisease.org
An in silico molecular docking study investigated various cyclopropyl amine derivatives for their binding potential to HER2 (Human Epidermal Growth Factor Receptor 2), a member of the EGFR family. wisdomlib.org In this study, a structurally similar compound, N-cyclopropyl-4-methoxybenzamide, demonstrated a favorable binding energy, suggesting a strong interaction with the receptor. wisdomlib.org This finding points to the possibility that the N-cyclopropyl-benzamide scaffold could serve as a basis for the development of EGFR inhibitors. The mechanism of such inhibition would likely involve the compound binding to the ATP-binding site within the intracellular kinase domain of the receptor, thereby preventing the phosphorylation and activation of downstream signaling molecules. aginganddisease.org However, without direct enzymatic assays for this compound, its specific inhibitory mechanism and potency against EGFR remain to be experimentally verified.
The selectivity of this compound derivatives has been assessed against a panel of other neurotransmitter receptors to determine their off-target effects. The compound YM-43611, a close analog, has been shown to possess weak or negligible affinity for a range of other receptors. wisdomlib.orgmdpi.com
In vitro binding assays revealed that YM-43611 does not significantly interact with the following receptors:
Dopamine D1 and D5 receptors
Adrenergic α1 and α2 receptors
Serotonin 5-HT1A, 5-HT2A, and 5-HT3 receptors
Histamine H1 receptors
Muscarinic M1 and M2 receptors mdpi.com
This high degree of selectivity for D3 and D4 receptors over other neurotransmitter receptors is a key characteristic of this class of compounds, suggesting a lower potential for side effects mediated by these other receptor systems.
The Hedgehog (Hh) signaling pathway, in which the Smoothened (Smo) receptor is a key component, is crucial during embryonic development and has been implicated in the formation of various cancers when aberrantly activated. nih.govnih.gov The Smo receptor is a G protein-coupled receptor that, upon activation, initiates a downstream signaling cascade leading to the activation of Gli transcription factors. nih.govnih.gov
A study focusing on the design and synthesis of 2-methoxybenzamide (B150088) derivatives as inhibitors of the Hh signaling pathway identified compounds that potently target the Smo receptor. nih.gov While this compound was not specifically evaluated in this study, the findings indicate that the 2-methoxybenzamide scaffold is a viable pharmacophore for developing Smo antagonists. The mechanism of inhibition by these derivatives involves preventing the translocation of Smo into the primary cilium, a crucial step for signal transduction. nih.govnih.gov This action effectively blocks the downstream signaling cascade. The study highlighted that aryl amide groups can act as pharmacophores responsible for high-affinity binding to the Smo receptor. nih.gov
Enzyme Inhibition Kinetics and Mechanism of Action (in vitro)
The inhibitory potential of this compound and its derivatives extends to key enzymes involved in cellular signaling and metabolism. This section details the in vitro inhibition kinetics and mechanism of action against soluble epoxide hydrolase.
Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in the metabolism of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory and vasodilatory properties, and their degradation by sEH to less active diols diminishes these beneficial effects. Therefore, inhibiting sEH is a therapeutic strategy for enhancing the protective effects of EETs.
Table 2: sEH Inhibition by a Related Cyclopropyl Derivative
| Compound | IC50 (nM) for human sEH |
|---|---|
| 1-((1s,2s)-2-phenylcyclopropyl)-3-(4-(trifluoromethoxy)phenyl)urea | 1.1 |
Data from a study on related cyclopropyl urea (B33335) derivatives.
The potency of these inhibitors is influenced by the substituents on the aromatic ring and the urea or amide linkage. The presence of a cyclopropyl group is a recurring feature in many potent sEH inhibitors, suggesting it plays a key role in the interaction with the enzyme.
Phosphodiesterase (PDE) Inhibition (e.g., PDE5, PDE11)
There is no scientific literature available from the conducted research that specifically details the inhibitory activity of this compound on phosphodiesterase 5 (PDE5) or phosphodiesterase 11 (PDE11). While the broader class of phosphodiesterase inhibitors is extensive, and some feature complex benzamide (B126) structures, direct studies on this compound's interaction with PDE5 or PDE11 have not been reported. For instance, research into other PDE inhibitors like Tadalafil has led to the testing of related structures such as N-cyclopropyl Tadalafil, but this does not extend to the subject compound. nih.gov Similarly, other complex benzamides like Roflumilast have been identified as PDE4 inhibitors. nih.govportlandpress.com The side effects of some PDE5 inhibitors, such as back and muscle pain, are attributed to the cross-inhibition of PDE11, which is present in skeletal muscle. mdpi.com However, the specific role of this compound in this context remains uninvestigated.
4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition
The 2-methoxybenzamide scaffold is a core component of compounds investigated for herbicidal activity through the inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). bohrium.comresearchgate.net HPPD is a critical enzyme in plants for the biosynthesis of plastoquinone (B1678516), a necessary cofactor for the production of carotenoids. bohrium.com Inhibition of HPPD disrupts this pathway, leading to a depletion of carotenoids, which protect chlorophyll (B73375) from photo-oxidation. bohrium.commdpi.com The resulting degradation of chlorophyll manifests as a characteristic bleaching of the plant's leaves, ultimately causing plant death. bohrium.commdpi.com
Specifically, N-benzyl-2-methoxybenzamides have been identified as a class of bleaching herbicides that interfere with the biosynthesis of β-carotene. bohrium.com Preliminary studies on their mechanism of action suggest that they may indirectly inhibit carotenoid synthesis by blocking the production of plastoquinone (PQ). bohrium.com While these findings relate to N-benzyl derivatives, another related compound, Cyprosulfamide (B165978) (N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxybenzamide), which contains both the N-cyclopropyl and 2-methoxybenzamide moieties, is used as a herbicide safener in formulations with HPPD inhibitors like isoxaflutole. mdpi.com This association highlights the relevance of the this compound structure within the chemical space of HPPD-targeted agrochemicals, although direct HPPD inhibition by this compound itself is not explicitly documented.
Kinase Inhibition (e.g., Aurora, MPS1, SIK2/SIK3)
The this compound scaffold is a key feature in a number of kinase inhibitors, with notable activity against the Salt-Inducible Kinase (SIK) family.
SIK2/SIK3 Inhibition The Salt-Inducible Kinases (SIKs), a subfamily of serine/threonine kinases including SIK1, SIK2, and SIK3, are involved in regulating inflammatory pathways. nih.govnih.gov High-throughput screening campaigns have identified the 4-(5-substituted-benzimidazol-1-yl)-2-methoxy-benzamide chemical series as a starting point for potent SIK inhibitors. nih.govacs.org
Structure-activity relationship studies revealed that modifications to this core structure, specifically the introduction of a cyclopropyl group on the amide, could yield potent inhibitors. nih.govacs.org For example, compound 28, which features a cyclopropyl carboxamide, demonstrated potent inhibition across the SIK family. nih.gov It recorded IC₅₀ values of 2.0 nM against SIK1, 0.7 nM against SIK2, and 0.6 nM against SIK3. nih.gov Further development led to compounds like GLPG3970, a selective dual SIK2/SIK3 inhibitor, underscoring the importance of the benzamide scaffold in this area. nih.gov Dual inhibition of SIK2 and SIK3 has been shown to produce both anti-inflammatory and immunoregulatory effects in primary human myeloid cells. nih.gov
| Kinase Target | IC₅₀ (nM) |
|---|---|
| SIK1 | 2.0 |
| SIK2 | 0.7 |
| SIK3 | 0.6 |
Aurora and MPS1 Inhibition The mitotic kinases Aurora and Monopolar Spindle 1 (MPS1) are attractive targets in cancer therapy. nih.gov While direct inhibition by this compound has not been detailed, related benzamide analogues have shown activity. In a screening of a 3-aminopyridin-2-one-based fragment library against a panel of 26 kinases, a benzamide analogue (compound 16) showed significant inhibitory activity against MPS1 and Aurora A. nih.gov This analogue demonstrated a 15-fold increase in inhibitory action against MPS1 compared to its parent fragment. nih.gov Although the precise structure of this analogue is not this compound, these findings indicate that the broader benzamide chemical class is relevant for targeting these mitotic kinases. The inhibition of Mps1 kinase activity is known to be required for proper chromosome alignment and segregation during mitosis. semanticscholar.org
Matrix Metalloproteinase (MMP) Inhibition
Based on the available scientific literature from the conducted searches, there is no information regarding the inhibitory activity of this compound on matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their inhibition is a therapeutic strategy in various diseases. termedia.pl While numerous MMP inhibitors have been developed, including both broad-spectrum and selective agents, a connection to this compound has not been established. johnshopkins.eduplos.org
Cellular Pathway Modulation Studies (non-human cell lines)
Studies using various cell lines have elucidated the role of the 2-methoxybenzamide scaffold in modulating key cellular signaling pathways.
Hedgehog (Hh) Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. nih.gov The 2-methoxybenzamide scaffold has been identified as an advantageous structural component for inhibitors of this pathway. nih.gov These derivatives target the Smoothened (Smo) receptor, a key transducer in the Hh signaling cascade. nih.gov
In a Gli-luciferase reporter assay, a class of these inhibitors demonstrated submicromolar IC₅₀ values, indicating potent pathway inhibition. One particular derivative, compound 21, showed an IC₅₀ value of 0.03 μM. nih.gov Mechanistic studies showed that this compound blocks the Hh pathway by preventing the Sonic hedgehog (Shh)-induced translocation of Smo to the primary cilium. nih.gov Furthermore, these 2-methoxybenzamide derivatives were effective against mutant forms of Smo and showed antiproliferative activity in a vismodegib-resistant Daoy cell line, which is derived from a human medulloblastoma. nih.gov
Effects on Pigment Biosynthesis in Plants
The 2-methoxybenzamide core structure is central to a class of herbicides that affect pigment biosynthesis in plants. bohrium.com A random screening program discovered that N-benzyl-2-methoxybenzamides induce a bleaching effect on the newly grown leaves of plants. bohrium.comresearchgate.net This bleaching is a result of interference with the biosynthesis of β-carotene. bohrium.com
The proposed mechanism of action for these compounds is the inhibition of plastoquinone (PQ) production. bohrium.com Plastoquinone is an essential cofactor in the carotenoid biosynthesis pathway. bohrium.com By blocking PQ synthesis, these N-benzyl-2-methoxybenzamides indirectly disrupt the production of carotenoids, which are vital for protecting chlorophyll from photodegradation. bohrium.com This leads to the observed bleaching symptoms and herbicidal activity. bohrium.com Studies on the green alga Chlamydomonas reinhardtii showed that the bleaching effect could be reversed by the application of exogenous homogentisic acid (HGA), the precursor to plastoquinone, further supporting this proposed mechanism. bohrium.com
Xenobiotic Detoxifying Enzyme Induction (in plants)
The safening action of cyprosulfamide, which contains the this compound group, is largely attributed to the induction of enzymes that detoxify foreign compounds (xenobiotics) like herbicides. ncl.ac.uk This induction is a part of a broader stress response in the plant. The key enzyme families involved in this process are Glutathione (B108866) S-transferases (GSTs) and Cytochromes P450s (CYPs). ncl.ac.ukresearchgate.net
Glutathione S-transferases are a major family of detoxification enzymes in plants. They function by catalyzing the conjugation of the endogenous antioxidant glutathione to a wide variety of xenobiotics, including herbicides. This process, known as glutathionylation, renders the herbicide more water-soluble and less toxic, facilitating its subsequent sequestration or degradation. frontiersin.orgnih.gov
Research has shown that cyprosulfamide treatment significantly enhances GST activity and the expression of multiple GST genes in maize, particularly when applied before or with a herbicide. frontiersin.orgresearchgate.net In a study investigating the effects of cyprosulfamide on maize seedlings treated with the herbicide clomazone, a pretreatment with cyprosulfamide led to a 26.7% increase in GST activity compared to treatment with the herbicide alone. researchgate.net This was correlated with a significant upregulation of numerous GST genes. frontiersin.orgnih.gov For example, the gene IN2-1, a well-known marker for safener-induced GST activity, was upregulated 143.5-fold. frontiersin.org Another gene, GSTVI, showed a remarkable 238.82-fold increase in expression. frontiersin.org The induction of the ZmGSTL1 gene has also been noted as a marker for safening in maize, occurring before the appearance of cyprosulfamide metabolites. ncl.ac.uk
The table below summarizes the observed induction of specific GST genes in maize following treatment with cyprosulfamide and the herbicide clomazone.
Table 1: Induction of Glutathione S-transferase (GST) Genes in Maize by Cyprosulfamide
| Gene | Fold Increase in Expression |
| GSTVI | 238.82 |
| IN2-1 | 143.50 |
| GST31 | 46.92 |
| GST37 | 39.30 |
| GST7 | 31.51 |
| GST30 | 16.70 |
| GSTIV | 7.53 |
| GST21 | 5.10 |
| GST25 | 4.58 |
| Data sourced from studies on maize treated with cyprosulfamide and clomazone. frontiersin.orgnih.gov |
Cytochromes P450 are a diverse superfamily of enzymes that catalyze a wide range of oxidative reactions. In plants, they play a critical role in the primary metabolism of xenobiotics. researchgate.net CYPs can modify herbicides through reactions like hydroxylation, which often serves as the first step in their detoxification, preparing them for conjugation by enzymes like GSTs. researchgate.netnih.gov
The safening effect of cyprosulfamide is also closely linked to the induction of specific CYP genes. researchgate.net In maize, cyprosulfamide treatment has been shown to upregulate several CYP genes, thereby enhancing the plant's capacity to metabolize herbicides. frontiersin.orgnih.gov For instance, the gene CYP81A36 was upregulated 25.67-fold in maize treated with cyprosulfamide and clomazone. frontiersin.org The gene CYP81A9 is also significantly induced and is known to be involved in the hydroxylation of cyprosulfamide itself, a process that appears to be linked to its safening activity. researchgate.netnih.gov The selective action of cyprosulfamide in maize compared to wheat has been partly attributed to the specific recognition and subsequent metabolism of the safener by maize CYPs. researchgate.net
The table below details the induction of specific Cytochrome P450 genes in maize in response to treatment with cyprosulfamide and the herbicide clomazone.
Table 2: Induction of Cytochrome P450 (CYP) Genes in Maize by Cyprosulfamide
| Gene | Fold Increase in Expression |
| CYP81A36 | 25.67 |
| CYP81A9 | 10.56 |
| CYP81A4 | 10.27 |
| CYP72A5 | 6.74 |
| CYP81Q32 | 4.98 |
| Data sourced from studies on maize treated with cyprosulfamide and clomazone. frontiersin.orgnih.gov |
Applications of N Cyclopropyl 2 Methoxybenzamide in Non Clinical Contexts
Development as Herbicide Lead Compounds
The broader class of 2-methoxybenzamides has been identified as a novel type of lead compound for creating new herbicides. nih.gov Structure-activity relationship (SAR) studies on numerous analogues have demonstrated that the methoxy (B1213986) group at the 2-position of the benzoyl moiety is crucial for their herbicidal effects. nih.gov These findings establish the foundational chemistry upon which compounds like N-cyclopropyl-2-methoxybenzamide are investigated for weed control purposes.
The primary mechanism of action for herbicidal 2-methoxybenzamides is the inhibition of plant pigment biosynthesis, which results in a distinct "bleaching" effect on treated plants. nih.gov This bleaching is a consequence of the inhibition of carotenoid biosynthesis. unl.eduucanr.edu Carotenoids serve a critical photoprotective function in plants by quenching excess light energy and preventing the formation of destructive reactive oxygen species that degrade chlorophyll (B73375). unl.edu Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the white appearance of the foliage and eventual plant death. unl.eduucanr.edu
Herbicides can inhibit this pathway at various stages. Some, like norflurazon, directly inhibit the enzyme phytoene (B131915) desaturase (PDS). nih.gov Others may indirectly inhibit carotenoid synthesis by targeting different enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for producing a necessary cofactor for the desaturase enzymes. unl.eduucanr.edu The bleaching symptoms observed from 2-methoxybenzamide (B150088) compounds strongly suggest their interference within this critical biosynthetic pathway. nih.gov
Herbicides are often categorized by their application timing relative to the emergence of weeds. Pre-emergence herbicides are applied to the soil to control weeds as they germinate, while post-emergence herbicides target already-established plants. nih.govmdpi.com Herbicides that inhibit carotenoid biosynthesis can be effective in both pre-emergence and post-emergence applications. ucanr.edu Research into N-benzyl-2-methoxybenzamide analogues, which share the same core structure, has confirmed post-emergence herbicidal activity against various weeds. nih.gov For instance, certain analogues demonstrated 100% inhibition against broadleaf weeds like Abutilon theophrasti (velvetleaf) and Amaranthus retroflexus (redroot pigweed) when applied post-emergence at a rate of 150 grams of active ingredient per hectare. nih.gov
Table 1: Post-emergence Herbicidal Activity of Selected 2-Methoxybenzamide Analogues
| Compound | Target Weed | Inhibition (%) at 150 g a.i. ha⁻¹ |
|---|---|---|
| Analogue 4 | Abutilon theophrasti | 100% |
| Analogue 4 | Amaranthus retroflexus | 100% |
| Analogue 43 | Abutilon theophrasti | 100% |
| Analogue 43 | Amaranthus retroflexus | 100% |
| Analogue 44 | Abutilon theophrasti | 100% |
| Analogue 44 | Amaranthus retroflexus | 100% |
Data sourced from a study on N-benzyl-2-methoxybenzamide analogues, demonstrating the potential of the 2-methoxybenzamide class. nih.gov
A significant application derived from the 2-methoxybenzamide structure is in the development of herbicide safeners. These chemicals are used in combination with herbicides to protect crops from injury without reducing the herbicide's effectiveness against target weeds. evitachem.com A prominent example is the commercial safener Cyprosulfamide (B165978), which is chemically identified as N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide. evitachem.comnih.gov
Cyprosulfamide incorporates the N-cyclopropyl and 2-methoxybenzamide structures into a larger molecule. It is specifically used to protect corn from the phytotoxic effects of certain herbicides, such as tembotrione. evitachem.comnih.gov The mechanism of safeners often involves enhancing the crop's natural ability to metabolize the herbicide, thus deactivating it before it can cause significant damage.
Table 2: Profile of Cyprosulfamide, a Herbicide Safener
| Property | Description |
|---|---|
| Chemical Name | N-[4-(cyclopropylcarbamoyl)phenyl]sulfonyl-2-methoxybenzamide |
| Molecular Formula | C₁₈H₁₈N₂O₅S |
| Application | Herbicide Safener |
| Primary Use | Protects corn from herbicide injury |
Data sourced from PubChem and other chemical supplier databases. evitachem.comnih.gov
Insecticidal Activity Investigations
While the primary focus of research on the this compound scaffold has been on herbicidal applications, the broader benzamide (B126) class of chemicals has been explored for insecticidal properties. For example, quantitative structure-activity relationship (QSAR) studies have been conducted on different benzamide derivatives to evaluate their efficacy as chitin (B13524) synthesis inhibitors in insects. nih.gov Chitin is a vital component of the insect exoskeleton, and its inhibition is a proven mechanism for insect control. Although direct studies specifically evaluating the insecticidal activity of this compound are not widely reported in the available literature, the investigation of related benzamides suggests a potential avenue for future research.
Antifungal Properties in Agricultural Applications
There is currently a lack of significant published research investigating the potential of this compound for its antifungal properties in agricultural contexts. Scientific literature does not prominently feature studies on its efficacy against common plant-pathogenic fungi.
Potential as Biochemical Probes for Receptor/Enzyme Studies
Molecules that exhibit specific biological activity, such as herbicides, often do so by binding to and inhibiting a particular enzyme or receptor. This specificity makes them valuable tools for biochemical research. Given that the herbicidal mechanism of 2-methoxybenzamides involves the disruption of the carotenoid biosynthesis pathway, these molecules likely act as inhibitors of a key enzyme within that process, such as phytoene desaturase (PDS) or zeta-carotene (B1237982) desaturase (ZDS). nih.govnih.gov
A potent and specific enzyme inhibitor can be developed into a biochemical probe. Such probes are used by researchers to study the structure, function, and regulation of the target enzyme. While this compound itself has not been explicitly documented as a biochemical probe, its targeted mode of action presents a clear potential for its derivatives to be used in this capacity to further elucidate the intricacies of the carotenoid biosynthesis pathway in plants.
Future Research Directions and Unexplored Avenues for N Cyclopropyl 2 Methoxybenzamide
Exploration of Undiscovered Synthetic Routes and Green Chemistry Approaches
The synthesis of N-cyclopropyl-2-methoxybenzamide and its analogs has traditionally relied on established methods such as the condensation of an acyl chloride (2-methoxybenzoyl chloride) with cyclopropylamine (B47189). epfl.chnih.gov However, future research should prioritize the development of more efficient, sustainable, and diverse synthetic strategies.
Green chemistry principles offer a significant area for innovation. For instance, methods that reduce the use of hazardous chlorinating reagents like thionyl chloride are highly desirable. google.com One promising direction is the exploration of iron-catalyzed reactions, which leverage a cheap and environmentally benign metal to forge key chemical bonds, aligning with the goals of sustainable chemistry. acs.org Another avenue involves metal-free catalyzed reactions, such as the intramolecular cyclization of N-methoxybenzamides, which can construct complex molecular architectures with 100% atom economy. lookchem.com
Furthermore, expanding the synthetic toolkit to include advanced techniques like palladium-catalyzed alkyne annulation could enable the construction of novel, complex polycyclic aromatic hydrocarbons fused to the core benzamide (B126) structure. beilstein-journals.org The intramolecular Simmons-Smith cyclopropanation, which utilizes zinc carbenoid intermediates, presents another sophisticated method for creating bicyclic systems with high control over the molecule's three-dimensional shape. smolecule.com
| Aspect | Current Synthetic Methods | Potential Future Directions |
| Core Reaction | Condensation of acyl chlorides with amines. epfl.chnih.gov | Direct catalytic amidation; C-H activation approaches. |
| Catalysts | Traditional stoichiometric reagents. | Iron-based catalysts acs.org; Palladium-catalyzed annulation beilstein-journals.org; Metal-free catalysts. lookchem.com |
| Green Chemistry | Often involves hazardous reagents (e.g., thionyl chloride). google.com | Reduction of acidic gas discharge; Use of safer solvents; High atom economy reactions. google.comlookchem.com |
| Complexity | Primarily focused on single-ring derivatives. | Synthesis of complex, fused-ring systems; Bicyclic structures via intramolecular cyclopropanation. beilstein-journals.orgsmolecule.com |
Advanced Computational Modeling for De Novo Design of Derivatives
Computational chemistry is an indispensable tool for accelerating the discovery of novel molecules. For the this compound scaffold, future research can leverage advanced computational modeling to move beyond simple modifications and into the realm of de novo design—creating entirely new derivatives with tailored properties.
Techniques such as Density Functional Theory (DFT) can be employed to predict the structural and electronic properties of new analogs, rationalizing their potential antioxidant capabilities or reactivity. acs.orgnih.gov Multi-scale computational modeling, which combines different levels of theory, can be used to screen large virtual libraries of compounds against specific biological targets, identifying novel chemical scaffolds before they are ever synthesized in a lab. nih.gov
Structure-based design, guided by molecular docking and molecular dynamics simulations, will be crucial for designing derivatives with high affinity and selectivity. researchgate.netnih.gov These methods allow researchers to visualize how a molecule fits into the binding pocket of a target protein, enabling the rational design of modifications that enhance favorable interactions. nih.govnih.gov Such de novo design approaches have been successfully used to generate high-affinity non-peptide agonists and other targeted inhibitors from weakly binding lead compounds. acs.org
Investigation of Novel Biological Targets and Mechanistic Insights (non-human, non-clinical)
Derivatives of this compound are well-documented as potent inhibitors of Salt-Inducible Kinases (SIKs), particularly SIK2 and SIK3. nih.govnih.gov However, the versatility of this scaffold suggests it could be adapted to interact with a wide range of other biological targets in non-human and non-clinical contexts.
Future research could explore its potential against targets in infectious pathogens and agricultural pests. For example, related benzamide structures have shown activity against the Hepatitis B Virus (HBV), while N-cyclopropyl amides have been investigated as antimalarials targeting the Plasmodium falciparum protein PfATP4. acs.orgresearchgate.net In the agrochemical field, the cyclopropyl (B3062369) group is a feature in compounds targeting herbicidal enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net
Beyond these areas, other enzyme families could be explored. Analogs could be designed to target soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation, or ATPase family AAA domain-containing protein 2 (ATAD2), an epigenetic regulator. brieflands.comnih.gov The Hedgehog (Hh) signaling pathway, which is critical in developmental biology, represents another potential target for 2-methoxybenzamide (B150088) derivatives. nih.gov For each new potential target, detailed mechanistic studies using techniques like non-human primate PET neuroimaging could elucidate the precise nature of the biochemical interaction. nih.gov
Development of this compound Analogs for Material Science or other Non-Biological Applications
The unique structural and electronic properties of this compound derivatives suggest their potential utility beyond biology, in the field of material science. This avenue is almost entirely unexplored and represents a significant opportunity for innovation. The combination of rigid (cyclopropyl, phenyl) and flexible (amide) components, along with electron-donating (methoxy) and hydrogen-bonding (amide) groups, could be harnessed to create novel materials. smolecule.com
Potential applications include:
Polymer Science : The benzamide moiety can be incorporated as a monomer into polymer chains to create materials with specific thermal or mechanical properties. bldpharm.com
Organic Electronics : The aromatic system could be extended or modified to develop materials with tailored optical or electronic properties for use in organic light-emitting diodes (OLEDs) or other electronic devices. bldpharm.com
Functional Materials : By incorporating specific functional groups or heavy atoms, derivatives could be designed for specialized applications. For example, the incorporation of iodoarene groups could lead to the development of novel biodegradable X-ray contrasting agents. core.ac.uk The unique structure may also be useful for creating fine chemicals or intermediates for other industrial applications. lookchem.com
Multi-Targeting Approaches with this compound Scaffolds
A growing strategy in chemical biology is the design of single molecules that can interact with multiple biological targets simultaneously. The this compound scaffold is an excellent starting point for developing such multi-targeting agents.
A clear precedent exists with the development of dual SIK2/SIK3 inhibitors, demonstrating that selectivity can be broadened to include multiple related family members. nih.gov This concept could be expanded further. For example, research could focus on designing pan-kinase inhibitors that target several kinases within a specific signaling cascade, such as the Fibroblast growth factor receptors (FGFRs). mdpi.com One reported compound based on a different core structure was found to inhibit FGFR1/2/3 as well as other oncogenic kinases like RET, EGFR, and ALK, showcasing the potential of a multi-targeting strategy. mdpi.com The development of multi-target herbicides is another area where this approach could be valuable. researchgate.net This strategy could lead to agents with enhanced efficacy or the ability to overcome resistance mechanisms in various non-clinical models.
Strategies for Enhancing Selectivity and Potency in Specific Biochemical Interactions
A primary goal in inhibitor design is to maximize potency against the intended target while minimizing interactions with off-targets. Research on SIK inhibitors has provided a detailed roadmap for how to achieve this with the this compound scaffold. Structure-activity relationship (SAR) studies have shown that subtle modifications can lead to dramatic improvements in performance.
Key strategies include:
Ring Substitution : The introduction of a second methoxy (B1213986) group on the phenyl ring was found to increase potency against SIKs. nih.govacs.org Furthermore, replacing a methoxy group with a difluoromethoxy group enhanced both potency and selectivity against off-target kinases. nih.gov
Amide Substitution : While small N-alkyl groups on the amide nitrogen decreased potency, bulkier substituents like trifluoroethyl and cyclopropyl retained high potency while improving selectivity against kinases such as ABL1 and ALK5. nih.govacs.org
Bioisosteric Replacement : The strategic replacement of atoms or groups with others that have similar physical or chemical properties (bioisosteres) is a powerful tool. For example, using fluorine to replace hydrogen can modulate a compound's basicity and metabolic stability, indirectly enhancing its effective potency and selectivity. acs.org
Conformational Constraint : Cyclizing parts of the molecule, such as forming a lactam ring from the amide group, can lock the compound into a more active conformation, leading to improved potency and selectivity. nih.gov
The table below, derived from research on SIK inhibitors, illustrates how specific structural changes to a parent scaffold can fine-tune its biological activity.
| Compound/Modification | Target | Potency (IC50) | Selectivity Note | Reference |
| Parent Compound (Unsubstituted Amide) | SIKs | Nanomolar | Baseline | nih.govacs.org |
| N-ethyl carboxamide | SIKs | 3- to 12-fold loss of potency | --- | nih.govacs.org |
| N-cyclopropyl carboxamide | SIK1/2/3 | 2.0 nM / 0.7 nM / 0.6 nM | Improved selectivity vs. off-targets ABL1, ALK5. | nih.govacs.org |
| Addition of 2nd methoxy group | SIKs | 3-fold gain of potency | --- | nih.govacs.org |
| Replacement of methoxy with difluoromethoxy | SIKs | Gain of potency | Enhanced selectivity against off-targets. | nih.govacs.org |
| Cyclization to form lactam ring | SIK2/3 | 7.8 nM / 3.8 nM | 36-fold/74-fold selectivity against SIK1. | nih.gov |
This detailed understanding of SAR provides a powerful blueprint for the future design of highly potent and selective agents based on the this compound scaffold for a variety of biochemical applications.
Q & A
Q. What are the established synthetic routes for N-cyclopropyl-2-methoxybenzamide, and what yields are typically achieved?
this compound is synthesized via a two-step protocol. In General Procedure A (GP A) , 2-methoxybenzoyl chloride reacts with cyclopropylamine in dichloromethane with pyridine as a base. Purification via silica column chromatography (1:1 pentanes:ethyl acetate) yields the compound as a colorless solid (61% yield, m.p. 56–58°C). Key analytical data includes TLC (Rf = 0.36) and ¹H-NMR (CDCl₃, 400 MHz) for structural confirmation .
Q. How is this compound characterized structurally?
Structural characterization relies on ¹H-NMR spectroscopy (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 2.8–3.2 ppm for cyclopropyl CH groups) and melting point analysis (56–58°C). TLC with 1:1 pentanes:ethyl acetate (Rf = 0.36) is used to monitor reaction progress .
Q. What analytical techniques are critical for assessing purity during synthesis?
- TLC : Silica plates with 3:1 pentanes:ethyl acetate (Rf = 0.32–0.36) .
- Column Chromatography : Silica gel with gradient elution (polarity adjusted based on functional groups).
- ¹H-NMR : Integration ratios and coupling constants confirm substituent positions .
Advanced Research Questions
Q. What challenges arise in functionalizing this compound, and how are they addressed?
The cyclopropyl group introduces steric hindrance, complicating electrophilic substitutions. Dielectrophilic intermediates (e.g., azide addition via GP B) enable 1,3-difunctionalization. For example, reacting this compound with diazidating agents under Pd/C catalysis yields N-(1,3-diazidopropyl)-2-methoxybenzamide (67% yield, Rf = 0.32). Optimizing solvent polarity (3:1 pentanes:ethyl acetate) improves separation .
Q. How can computational methods predict reactivity or properties of this compound?
Quantum Chemistry and QSPR models (e.g., CC-DPS) analyze electronic properties, solubility, and stability. While not directly applied to this compound, these methods predict reactivity sites (e.g., cyclopropyl ring strain, methoxy group electron-donating effects) for targeted modifications .
Q. What experimental design considerations are critical for multi-step syntheses involving this compound?
Q. How might this compound serve as a scaffold in medicinal chemistry?
While direct evidence is limited, structural analogs (e.g., ML382) demonstrate utility as pharmacophores for receptor targeting. The methoxy and cyclopropyl groups enhance metabolic stability and binding affinity, suggesting potential in kinase or protease inhibitor design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
